Benzyl N-acetylglucosamine

Description

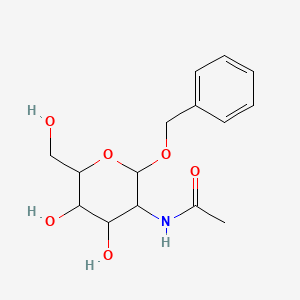

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl N Acetylglucosamine Derivatives

Direct Glycosylation Approaches for Benzyl (B1604629) N-acetylglucosamine

Direct glycosylation using N-acetylglucosamine (GlcNAc) donors is a challenging yet highly desirable method for forming glycosidic bonds. This approach avoids the additional synthetic steps required for installing and removing a participating protecting group at the C-2 position. However, the inherent nature of the N-acetyl group presents unique challenges that must be overcome to achieve high yields and stereoselectivity.

Challenges Associated with the N-acetyl Group and Oxazoline (B21484) Formation

The direct glycosylation of N-acetylglucosamine donors is notoriously difficult due to the participation of the adjacent N-acetyl group. nih.gov This participation often leads to the formation of a stable 1,2-oxazoline intermediate, which can be a significant byproduct and reduce the yield of the desired glycoside. nih.govresearchgate.net The formation of this oxazoline is a competing reaction pathway to the desired glycosylation. nih.gov Controlling the equilibrium between the glycosylation pathway and oxazoline formation is crucial for successful synthesis. nih.gov Methods that aim to bypass this issue often involve extra synthetic steps to temporarily modify the N-acetyl group during the glycosylation process. nih.gov

Furthermore, GlcNAc donors are generally less reactive compared to N-modified glucosamine (B1671600) (GlcN) donors. researchgate.netsemanticscholar.org This lower reactivity often necessitates harsh reaction conditions, such as high temperatures (reflux or microwave irradiation), to drive the glycosylation forward, which can lead to the formation of undesired byproducts. researchgate.netsemanticscholar.org

Catalytic Systems and Promoters for Stereoselective Synthesis

To address the challenges of direct glycosylation, various catalytic systems and promoters have been developed to enhance reactivity and control stereoselectivity. These systems are crucial for activating the glycosyl donor and facilitating the nucleophilic attack of the benzyl alcohol acceptor.

Lewis acids are commonly employed to promote the glycosylation of N-acetylglucosamine donors. Scandium(III) triflate (Sc(OTf)3) has been shown to be an effective activator for β-GlcNAc tetraacetate donors, leading to high yields of the corresponding β-glycosides when reacted with simple alcohols in refluxing dichloromethane. researchgate.net Similarly, copper(II) triflate (Cu(OTf)2) is another active catalyst for this transformation. nih.gov

Ytterbium(III) triflate (Yb(OTf)3) has also been successfully used to mediate the synthesis of N-acetylglucosamine derivatives, favoring the formation of β-glycosylated products in high yields. researchgate.net Iron(III) triflate has been demonstrated to be a highly active Lewis acid catalyst, particularly under microwave conditions, for the efficient and highly selective glycosylation of peracetylated β-D-N-acetylglucosamine. researchgate.net

| Lewis Acid Catalyst | Typical Conditions | Outcome |

| Sc(OTf)3 | Refluxing dichloromethane | High yields of β-glycosides researchgate.net |

| Cu(OTf)2 | Dichloromethane | Effective catalysis of β-glycosylation nih.gov |

| Yb(OTf)3 | Refluxing dichloromethane | High yields of β-glycosylated products researchgate.net |

| Fe(III) triflate | Microwave irradiation | High yields and selectivity for β-linkages researchgate.net |

The presence of alkali metal cations can significantly influence the stereochemical outcome of glycosylation reactions. While the specific influence of these cations on the synthesis of Benzyl N-acetylglucosamine is part of a broader understanding of glycosylation mechanisms, their role in modulating the reactivity of glycosyl donors and intermediates is recognized. researchgate.net For instance, the addition of lithium bromide has been shown to improve the stereoselectivity of glycosylation of N-acetylglucosamine and chitooligosaccharides, favoring the formation of β-glycosides. researchgate.net This effect is attributed to the coordination of the lithium cation, which can influence the conformation of the reactive intermediates and the transition states, thereby directing the stereochemical outcome.

Anomeric Control Strategies for α- and β-Glycosides

The stereoselective synthesis of either the α- or β-anomer of this compound is a critical aspect of glycosylation chemistry. The desired anomer is often dictated by the structure of the target glycoconjugate.

For the synthesis of β-glycosides , the neighboring group participation of the N-acetyl group is often exploited. Under conditions that favor the formation of an oxocarbenium ion intermediate, the N-acetyl group can attack the anomeric center from the α-face, leading to the formation of an oxazoline intermediate. Subsequent attack by benzyl alcohol from the opposite (β) face results in the formation of the 1,2-trans-glycoside (β-anomer). The use of Lewis acids like Sc(OTf)3 and Yb(OTf)3 often promotes this pathway, leading to high β-selectivity. researchgate.netresearchgate.net

The synthesis of α-glycosides is more challenging due to the directing effect of the N-acetyl group. To achieve α-selectivity, strategies must be employed to either suppress the neighboring group participation or to proceed through a mechanism that favors the formation of the 1,2-cis-glycoside. One approach involves the use of specific solvent systems and promoters that can influence the anomeric equilibrium. For example, unexpected anomerization of N-acetylglucosamine β-glycosides to their α-anomers has been observed in a dibromomethane (B42720) (DBM) and dimethylformamide (DMF) mixture at elevated temperatures. nih.gov

Protecting Group Chemistry in this compound Synthesis

Protecting groups are indispensable tools in carbohydrate chemistry, allowing for the selective reaction of specific hydroxyl groups while others are masked. organic-chemistry.org The choice of protecting groups can significantly impact the reactivity of the glycosyl donor and acceptor, as well as the stereochemical outcome of the glycosylation reaction. researchgate.net

In the synthesis of this compound derivatives, common protecting groups for the hydroxyl groups at the C-3, C-4, and C-6 positions include acetyl (Ac), benzoyl (Bz), and benzyl (Bn) groups. libretexts.org Acetyl and benzoyl groups are typically removed by acid or base-catalyzed hydrolysis, while benzyl groups are commonly removed by hydrogenolysis. libretexts.org

The use of a 4,6-O-benzylidene acetal (B89532) is a common strategy to protect both the C-4 and C-6 hydroxyl groups simultaneously. nih.gov This rigid bicyclic system can influence the conformation of the pyranose ring and, consequently, the stereoselectivity of glycosylation reactions at other positions. The benzylidene group can be removed under acidic conditions or through hydrogenolysis. nih.gov

The strategic placement of protecting groups can also influence the reactivity of the glycosyl donor. For instance, the installation of electron-donating benzyl groups at the C-4 and C-6 positions can "arm" the glycosyl donor, increasing its reactivity. semanticscholar.org Conversely, electron-withdrawing groups like acetyl or benzoyl can "disarm" the donor, making it less reactive. This concept of "armed-disarmed" donors is a powerful strategy in the stepwise synthesis of oligosaccharides.

Strategies for Hydroxyl Group Protection and Deprotection

The synthesis of this compound derivatives requires a sophisticated approach to the protection and deprotection of hydroxyl groups to achieve regioselectivity. The primary goal is to mask all but one hydroxyl group, allowing for a specific chemical transformation at the desired position.

A common strategy involves the use of a benzylidene acetal to simultaneously protect the 4- and 6-hydroxyl groups. This is often achieved by reacting the parent glycoside with benzaldehyde (B42025) dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. This protection scheme leaves the 3-hydroxyl group available for further functionalization.

The benzyl (Bn) group is a widely used protecting group for hydroxyls in carbohydrate chemistry due to its stability under a variety of reaction conditions and its ease of removal via hydrogenolysis. For instance, in a multi-step synthesis, the remaining free hydroxyl group after benzylidenation can be protected as a benzyl ether using benzyl bromide and a base like sodium hydride.

Selective deprotection is crucial for stepwise synthesis. For example, the benzylidene acetal can be regioselectively opened to free the 6-hydroxyl group while keeping the 4-hydroxyl protected. This is typically accomplished using a reductive ring-opening reaction.

Orthogonal protection is a key strategy that employs protecting groups that can be removed under distinct conditions, allowing for sequential deprotection and functionalization of specific hydroxyl groups. For example, a synthesis might employ benzyl ethers (removed by hydrogenolysis), acetyl esters (removed by mild base), and silyl (B83357) ethers (removed by fluoride (B91410) ions) on the same molecule. This allows for the selective unmasking of a single hydroxyl group for glycosylation or other modifications.

| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal | Key Features |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid | Hydrogenolysis, mild acid | Protects 4,6-diols |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Stable to acidic and basic conditions |

| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, mild base | Good for temporary protection |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | TBAF, HF | Bulky, offers steric hindrance |

Impact of Specific Protecting Groups on Glycosylation Reactivity (e.g., 4-O-TBDMS, Pivaloyl, Benzylidene, Picolinyl Ethers)

The nature of the protecting groups on a glycosyl acceptor, such as a this compound derivative, significantly influences its reactivity and the stereochemical outcome of the glycosylation reaction.

The 4-O-tert-butyldimethylsilyl (TBDMS) group has been shown to have a favorable effect on the reactivity of N-acetylglucosamine donors. This is attributed to the "remote protecting group effect," where the electron-donating nature of the silyl group at the 4-position has a positive stereoelectronic effect on the ring oxygen. This facilitates the formation of the oxocarbenium ion intermediate, thereby increasing the donor's reactivity and promoting β-selective glycosylation under mild conditions.

In contrast, pivaloyl (Piv) groups, which are bulky ester protecting groups, can decrease the reactivity of a glycosyl donor due to their steric hindrance. However, their stability compared to other acyl groups like acetyl can be advantageous in multi-step syntheses.

The benzylidene acetal , while useful for protecting the 4- and 6-hydroxyl groups, can decrease the reactivity of a glycosyl donor. This is because it locks the pyranose ring in a more rigid conformation that may be less favorable for glycosylation.

Picolinyl ethers have been investigated as reactivity-enhancing replacements for benzyl ethers. A 3-O-picolinyl ether on an N-acetylglucosamine acceptor can form a strong intramolecular hydrogen bond with the adjacent acetamide (B32628) NH group. This disrupts the intermolecular hydrogen bonding network that typically deactivates the N-acetylglucosamine acceptor, thus enhancing the nucleophilicity of the remaining free hydroxyl groups. For instance, a 3-O-picolinyl-4-O-benzyl N-acetylglucosamine regioisomer shows enhanced reactivity of the 6-OH group compared to its 3-O-benzyl analogue.

| Protecting Group | Position | Impact on Reactivity | Mechanistic Rationale |

| 4-O-TBDMS | C-4 | Increases | Remote protecting group effect, stabilization of oxocarbenium ion |

| Pivaloyl (Piv) | Multiple | Decreases | Steric hindrance |

| Benzylidene Acetal | C-4, C-6 | Decreases | Conformational rigidity |

| 3-O-Picolinyl Ether | C-3 | Increases (at other OH) | Disruption of intermolecular hydrogen bonding via intramolecular H-bond formation |

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) on Reactivity and Stereoselectivity

Intramolecular interactions, particularly hydrogen bonding, play a critical role in modulating the reactivity and stereoselectivity of glycosylation reactions involving this compound derivatives. The N-acetyl group at the C-2 position is a key player in this context.

It is a well-established observation that the 4-hydroxyl group of N-acetylglucosamine derivatives is a poor nucleophile in glycosylation reactions. This low reactivity is largely attributed to a network of intermolecular hydrogen bonds involving the acetamido group, which reduces the nucleophilicity of the hydroxyl groups.

The conformational preferences of N-acetylglucosamine are controlled by intramolecular hydrogen bond networks between the polar groups of the acetamido moiety and the hydroxyl groups. A dominant interaction is a strong hydrogen bond between a hydroxyl group and the carbonyl oxygen of the acetamido group (OH···O=C).

Strategies to disrupt these deactivating hydrogen bond networks can enhance the reactivity of the hydroxyl groups. As mentioned previously, the introduction of a 3-O-picolinyl ether serves as an effective strategy. The nitrogen atom of the picolinyl group acts as a hydrogen bond acceptor for the N-H of the acetamido group, forming a strong intramolecular hydrogen bond. This breaks the intermolecular hydrogen bonding scheme, thereby increasing the reactivity of other hydroxyl groups on the ring as glycosyl acceptors.

However, the position of the picolinyl ether is crucial. If a picolinyl ether is placed at the 3-O position of a 6-O-benzyl N-acetylglucosamine derivative, a competing intramolecular hydrogen bond can form between the 4-OH and the picolinyl ether, which diminishes the reactivity-enhancing effect.

The stereoselectivity of glycosylation is also influenced by these interactions. For instance, the N-acetyl group can participate in the reaction to form an intermediate oxazolinium ion, which directs the incoming nucleophile to the β-face, resulting in the formation of a 1,2-trans-glycoside. The conformational constraints imposed by intramolecular hydrogen bonding can influence the propensity for such participation and thus the stereochemical outcome.

| Interaction | Groups Involved | Effect on Reactivity | Consequence |

| Intermolecular Hydrogen Bonding | N-acetyl group, hydroxyl groups | Decreases nucleophilicity of OH | Poor reactivity of N-acetylglucosamine acceptors |

| Intramolecular Hydrogen Bonding | 3-O-Picolinyl ether, N-acetyl group | Disrupts intermolecular H-bonds, increases nucleophilicity of other OH | Enhanced reactivity as a glycosyl acceptor |

| Neighboring Group Participation | N-acetyl group | Directs incoming nucleophile | Formation of 1,2-trans (β) glycosides |

Alternative Synthetic Routes and Enhancements

Beyond traditional glycosylation methods, several alternative strategies have been developed to enhance the synthesis of this compound derivatives, offering improved efficiency, stereoselectivity, and access to a wider range of functionalized products.

Glycosyl Oxazoline Derivatives as Donors

Glycosyl oxazolines of N-acetylglucosamine are valuable and versatile intermediates that serve as effective glycosyl donors for the synthesis of β-glycosides. The oxazoline ring acts as a masked activated anomeric center.

The synthesis of these oxazoline donors can be achieved from N-acetylated free amino sugars. A common method involves treating the peracetylated sugar with trimethylsilyl (B98337) bromide (TMSBr) and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), followed by a base such as 2,4,6-collidine.

Glycosylation using oxazoline donors is typically promoted by a Lewis acid. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a mild and efficient promoter for the reaction of glycosyl oxazolines with glycosyl acceptors, requiring moderate reaction times and equimolar stoichiometry. This method is applicable to a wide range of derivatives.

An important application of N-glycan oxazolines is in endohexosaminidase-catalyzed glycosylations. These enzymes can use synthetic oligosaccharide oxazolines as donors to glycosylate glycopeptides and for glycoprotein (B1211001) remodeling, demonstrating the biological compatibility of this synthetic approach.

Microwave-Assisted Glycosylation Techniques

Microwave irradiation has emerged as a powerful tool to accelerate glycosylation reactions, significantly reducing reaction times from hours to minutes. This technique has been successfully applied to Fischer glycosylation of N-acetyl-D-glucosamine with various alcohols, including benzyl alcohol, leading to good yields and a high selectivity for the α-glycoside product.

Microwave-assisted synthesis can also be employed in reagent-free neutral glycosylation. By using a microwave-labile leaving group, such as 2,4-dinitrophenyl (2,4-DNP), on a benzylated glycosyl donor, O-glycosylation can be achieved in high yields and with high α-selectivity in polar aprotic solvents like DMF, without the need for any activating additives.

Furthermore, microwave-assisted heating of N-acetylglucosamine in a solvent like sulfolane (B150427) has been shown to be an effective method for generating 1,6-anhydrosugars. The reaction conditions, particularly the temperature, can be optimized to favor the formation of either 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose or its furanose counterpart, which are valuable building blocks for the synthesis of oligosaccharides.

| Technique | Key Features | Advantages | Typical Products |

| Glycosyl Oxazoline Donors | Use of oxazoline as an activated donor, Lewis acid promotion (e.g., Yb(OTf)₃) | Mild conditions, good for β-glycosides, compatible with enzymatic synthesis | β-N-acetylglucosaminides |

| Microwave-Assisted Glycosylation | Rapid heating, reduced reaction times | Speed, efficiency, can be performed without activating reagents | α- and β-glycosides, 1,6-anhydrosugars |

Multi-step Synthetic Sequences for Functionalized Derivatives (e.g., Azide (B81097) incorporation)

The synthesis of functionalized this compound derivatives, such as those incorporating an azide group, is crucial for applications in bioconjugation via "click chemistry." These syntheses involve multi-step sequences with careful selection of protecting groups and reaction conditions.

A common strategy to introduce an azide group is to first prepare a derivative with a good leaving group, such as a tosylate or mesylate, at the desired position (e.g., C-6), followed by nucleophilic substitution with sodium azide.

For example, starting from a partially protected this compound derivative, the free hydroxyl group can be converted to a leaving group. The subsequent reaction with an azide source, like sodium azide in DMF, introduces the azido (B1232118) functionality.

Alternatively, the Appel reaction can be employed to directly convert a hydroxyl group to an azide. This involves treating the alcohol with triphenylphosphine, a halogenating agent (like carbon tetrabromide), and sodium azide.

The azide group is a versatile functional handle. It can be reduced to an amine, which can then be acylated or alkylated. More commonly, it is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to attach probes, linkers, or other biomolecules.

A representative multi-step sequence for a 6-azido derivative might involve:

Protection of the anomeric position with a benzyl group.

Protection of the 3- and 4-hydroxyl groups.

Activation of the 6-hydroxyl group (e.g., tosylation).

Displacement with sodium azide.

Deprotection to yield the final functionalized product.

These multi-step syntheses require careful planning to ensure compatibility of all reaction steps and protecting groups to achieve the desired functionalized this compound derivative in good yield and purity.

Biochemical and Enzymatic Transformations Involving Benzyl N Acetylglucosamine

Substrate Specificity in Glycosyltransferase Reactions

Glycosyltransferases exhibit a high degree of specificity for their acceptor and donor substrates. Benzyl (B1604629) N-acetylglucosamine, as a synthetic acceptor substrate, has been instrumental in elucidating the mechanisms and functions of these enzymes.

Benzyl N-acetyl-α-D-galactosaminide (benzyl-α-GalNAc), a related compound, is a well-established inhibitor of mucin-type O-glycosylation. nih.govnih.gov It acts as a competitive substrate for galactosyltransferases, thereby disrupting the normal elongation of O-glycan chains. nih.gov This inhibition leads to an accumulation of truncated core region antigens, such as the Tn and T antigens, on mucin glycoproteins. nih.gov In a study using HM7 colon cancer cells, treatment with 2 mM benzyl-α-GalNAc for two days inhibited the synthesis of mucins labeled with [3H]glucosamine. nih.gov This treatment resulted in increased binding of lectins specific for the T antigen (Galβ1-3GalNAc) and the Tn antigen (GalNAcα-Thr/Ser). nih.gov

| Cell Line | Compound | Concentration | Effect on Mucin Glycosylation |

| HM7 colon cancer cells | Benzyl-α-GalNAc | 2 mM | Inhibition of [3H]glucosamine-labeled mucin synthesis, increased expression of T and Tn antigens. nih.gov |

| HT-29 MTX cell subpopulation | Benzyl-N-acetyl-α-galactosaminide | 5 mM | 13-fold decrease in sialic acid content of mucins after 24 hours, increased T-antigen expression. nih.gov |

Hydrophobic glycosides of N-acetylglucosamine (GlcNAc), including benzyl derivatives, can function as primers for the synthesis of polylactosamine chains. nih.govportlandpress.com When introduced to Chinese hamster ovary (CHO) cells, these glycosides are elongated with repeating lactosamine (Galβ1-4GlcNAc) units. nih.govportlandpress.com The efficiency of a particular glycoside as a primer is influenced by the nature of its aglycone group and the anomeric configuration of the GlcNAc residue. nih.govportlandpress.com Notably, GlcNAc α1-O-benzyl was identified as a highly efficient primer for polylactosamine synthesis and, unlike its β-glycoside counterparts, did not inhibit the synthesis of the lactoseries glycolipid GM3. nih.govportlandpress.com

| Compound | Anomeric Configuration | Priming Efficiency for Polylactosamine Synthesis | Effect on Glycolipid Synthesis (GM3) |

| GlcNAc α1-O-benzyl | Alpha | Most efficient | No inhibition. nih.govportlandpress.com |

| Beta-glycosides of GlcNAc | Beta | Varied | Significant inhibition. nih.govportlandpress.com |

Benzyl N-acetylglucosamine and its analogs are valuable acceptor substrates for the in vitro synthesis of specific oligosaccharide structures, which are often challenging to isolate from natural sources. For instance, Benzyl-α-GalNAc can be used as an acceptor substrate for the synthesis of the Tn antigen. nih.gov The Tn antigen (GalNAc-α1-O-Ser/Thr) is a simple mucin-type O-glycan that is overexpressed in many cancers. frontiersin.orgnih.gov Furthermore, the in situ β-galactosylation of GalNAc α-O-benzyl leads to the formation of Galβ1-3GalNAcα-O-benzyl, which then acts as a competitive substrate for α2,3-sialyltransferases. nih.gov This process has been observed in HT-29 MTX cells, where it leads to a significant decrease in mucin sialylation. nih.gov

Derivatives as Probes and Inhibitors of Glycosyltransferases

Chemical modifications of this compound have yielded a range of derivatives that serve as powerful tools for probing and inhibiting glycosyltransferase activity. These derivatives can be used to label glycoconjugates or to block specific glycosylation pathways.

An azide-functionalized derivative, 6″-Azido-6″-deoxy-UDP-N-acetylglucosamine (UDP-6Az-GlcNAc), has been synthesized from α-benzyl-N-acetylglucosaminoside. wesleyan.edu This compound serves as an alternative substrate for N-acetylglucosaminyltransferases, including the human O-linked β-N-acetylglucosamine transferase (OGT). wesleyan.edu OGT is a crucial enzyme that catalyzes the addition of a single N-acetylglucosamine to serine and threonine residues of nuclear and cytoplasmic proteins. nih.govmdpi.com The azide (B81097) group introduced by UDP-6Az-GlcNAc allows for subsequent chemical modifications through bioorthogonal reactions, such as the Staudinger ligation or Huisgen cycloaddition, enabling the detection and visualization of O-GlcNAcylated proteins. wesleyan.edu

| Derivative | Parent Compound | Enzyme | Application |

| 6″-Azido-6″-deoxy-UDP-N-acetylglucosamine (UDP-6Az-GlcNAc) | α-benzyl-N-acetylglucosaminoside | O-linked β-N-acetylglucosamine transferase (OGT) | Substrate for labeling glycoconjugates with an azide functionality for further modification. wesleyan.edu |

Derivatives of N-acetylglucosamine have been developed as potent and specific inhibitors of sialyltransferases. nih.gov Sialyltransferases are a family of enzymes that transfer sialic acid to the terminal positions of glycan chains, a process that is often dysregulated in cancer. frontiersin.org For example, benzyl-N-acetyl-alpha-D-galactosaminide has been shown to inhibit the sialylation of mucins in a human colon carcinoma cell subpopulation (HT-29 MTX). nih.gov This inhibition is achieved through the intracellular formation of Galβ1-3GalNAcα-O-benzyl, which competitively inhibits the Galβ1-3GalNAc α2,3-sialyltransferase. nih.gov This leads to a significant reduction in the sialic acid content of mucins and an accumulation of the T-antigen. nih.gov

| Compound | Target Enzyme | Cell Line | Observed Effect |

| Benzyl-N-acetyl-alpha-D-galactosaminide | Galβ1-3GalNAc α2,3-sialyltransferase | HT-29 MTX | 13-fold decrease in mucin sialic acid content, increased T-antigen expression. nih.gov |

Advanced Analytical Methodologies for Research of Benzyl N Acetylglucosamine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for gaining insight into the molecular structure and conformation of Benzyl (B1604629) N-acetylglucosamine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including Benzyl N-acetylglucosamine derivatives. nih.govcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to establish the connectivity of atoms and the stereochemistry of the molecule.

1D NMR:

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For instance, the anomeric proton of a sugar moiety typically resonates in a distinct region of the spectrum, and its coupling constant can help determine the anomeric configuration (α or β). nih.gov The N-acetyl group's methyl protons also give a characteristic singlet peak. mdpi.com

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The chemical shifts of the carbon atoms in the pyranose ring and the benzyl group are diagnostic for structural confirmation.

2D NMR:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule, such as the protons on the glucosamine (B1671600) ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments, such as the benzyl group to the glucosamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule, including the orientation of the benzyl group relative to the sugar ring. nih.gov

In the study of N-acetylated compounds, NMR is also instrumental in analyzing the conformational equilibrium between cis and trans isomers of the amide bond, a phenomenon that can be observed due to the restricted rotation around the C-N bond. scielo.brresearchgate.net The presence of distinct sets of signals in the ¹H and ¹³C NMR spectra can indicate the existence of these rotamers in solution. scielo.br

Table 1: Representative ¹H NMR Chemical Shifts for N-Acetyl-D-glucosamine Anomers

| Proton | α-anomer (ppm) | β-anomer (ppm) |

|---|---|---|

| H-1 | ~5.1-5.2 | ~4.6-4.7 |

| N-acetyl CH₃ | ~2.0 | ~2.0 |

| H-2 | ~3.9-4.0 | ~3.7-3.8 |

| H-3 | ~3.8-3.9 | ~3.5-3.6 |

| H-4 | ~3.7-3.8 | ~3.4-3.5 |

| H-5 | ~3.9-4.0 | ~3.4-3.5 |

| H-6a, H-6b | ~3.7-3.9 | ~3.7-3.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound derivatives and for confirming their elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. researchgate.netmdpi.comresearchgate.net This is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound derivatives, HRMS can unequivocally confirm the presence of the expected elements (C, H, N, O) in their correct ratios. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. acs.org The fragmentation pattern is characteristic of the molecule's structure and can be used for structural elucidation and confirmation. uspto.gov For quantification, a specific fragmentation (a mass transition) can be monitored in a technique called multiple reaction monitoring (MRM), which provides high sensitivity and selectivity. nih.govsci-hub.ru For example, a method for quantifying N-acetylglucosamine in human plasma used the mass transition of m/z 220.3 → 118.9. nih.govsci-hub.ruscispace.com

Time-of-Flight Mass Spectrometry (TOFMS) separates ions based on the time it takes for them to travel a fixed distance. nih.gov It is known for its high mass accuracy and rapid acquisition speeds. springernature.com When coupled with gas chromatography (GC-TOFMS) or liquid chromatography (LC-TOFMS), it is a powerful tool for the analysis of complex mixtures. nih.gov In the context of this compound derivatives, TOFMS can be used for accurate mass determination and for differentiating stereoisomers, which may exhibit subtle differences in their fragmentation patterns. nih.gov A comparison between tandem and time-of-flight mass spectrometry has been performed to assess the trueness of quantification for N-acetylglucosamines, with both methods demonstrating limits of detection in the low femtomol range. nih.gov

Table 2: MS/MS Fragmentation of N-Acetylhexosamines

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

|---|---|---|

| 220.3 [M-H]⁻ | 118.9 | Characteristic fragment for N-acetylglucosamine |

| 222.1 [M+H]⁺ | 204.1 | Loss of water |

| 222.1 [M+H]⁺ | 162.1 | Loss of acetic acid |

| 222.1 [M+H]⁺ | 126.1 | Further fragmentation of the sugar ring |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Mass Spectrometry (MS) for Molecular Mass and Structure Verification

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and purification of this compound derivatives from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation, quantification, and purification of N-acetylglucosamine and its derivatives. nih.govsielc.comresearchgate.net These methods utilize a stationary phase (column) and a mobile phase to separate compounds based on their physicochemical properties, such as polarity and size.

A variety of HPLC columns can be used, including reversed-phase (e.g., C18), normal-phase, and amino columns. nih.govsigmaaldrich.com For instance, a reversed-phase HPLC method with UV detection has been developed for the determination of glucosamine and its derivatives. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer. sigmaaldrich.com

Detection of these compounds can be achieved through various means:

UV-Visible Detection: this compound derivatives possess a chromophore (the benzyl group) that allows for detection by UV absorbance. For derivatives lacking a strong chromophore, pre-column derivatization with a UV-active tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), can be employed. researchgate.netresearchgate.net

Evaporative Light Scattering Detection (ELSD): This is a universal detection method that is not dependent on the optical properties of the analyte and is suitable for non-chromophoric compounds. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for both separation and mass-based identification and quantification. mdpi.comsielc.com

UPLC, which uses smaller particle size columns and higher pressures than HPLC, offers improved resolution, faster analysis times, and increased sensitivity.

Table 3: Example HPLC Method Parameters for N-Acetylglucosamine Analysis

| Parameter | Condition |

|---|---|

| Column | Amino Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 195 nm |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 20.3 µg/mL |

| Limit of Quantification (LOQ) | 61.5 µg/mL |

Data adapted from a method for N-acetylglucosamine assay. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography (GC) for Derivatized Samples in Complex Matrices

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, carbohydrate derivatives like this compound are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability for GC analysis. weber.hujfda-online.com This is particularly crucial when analyzing these compounds within complex biological or biotechnological matrices, where numerous other components can interfere with the analysis. nih.govnih.govresearchgate.net

The most common derivatization strategy for carbohydrates involves a two-step process: alkoximation followed by silylation. nih.govnih.gov Alkoximation, for instance with ethoxamine, targets the carbonyl group, while a subsequent silylation step, often using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This process reduces the polarity of the analyte, making it amenable to GC analysis. The derivatization of N-acetylhexosamines can yield multiple products, such as derivatives with four or five TMS groups, due to the varying reactivity of the functional groups. nih.govacs.org Optimized conditions of temperature and incubation time can steer the reaction towards a specific, more abundant derivative, thereby improving analytical consistency. nih.govacs.org

The analysis of derivatized this compound in complex samples, such as cell culture supernatants or intracellular extracts, presents significant challenges due to matrix effects. nih.govnih.gov These effects, caused by co-eluting matrix components, can lead to signal suppression or enhancement, compromising the accuracy of quantification. nih.gov To overcome these challenges, GC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (GC-MS/MS) or high-resolution time-of-flight mass spectrometry (GC-TOFMS). nih.govnih.govresearchgate.net These advanced detection techniques provide high selectivity, allowing for the accurate quantification of the target analyte even in highly complex matrices. nih.gov For instance, N-acetylglucosamine has been successfully quantified in various sample types from Penicillium chrysogenum cultivations using a GC-MS/MS method that proved rugged across different matrices. nih.gov

The use of stable isotope-labeled internal standards, such as ¹³C-labeled N-acetylglucosamine, is essential for accurate absolute quantification. nih.govnih.gov These standards, which are added to the sample prior to extraction and derivatization, experience the same matrix effects and procedural losses as the analyte, enabling reliable correction and eliminating systematic errors related to sample pretreatment and analysis. nih.govnih.gov

| Parameter | Description | Example/Finding | Reference |

|---|---|---|---|

| Derivatization | Two-step process to increase volatility. | Alkoximation (e.g., with ETOX) followed by trimethylsilylation (e.g., with BSTFA). This can produce 4TMS derivatives. | nih.govnih.gov |

| GC Column | Stationary phase used for separation. | 60 m Optima 1 MS or 60 m Optima 5 MS columns have been used to separate N-acetylhexosamine isomers. | nih.govacs.org |

| Retention Time (RT) | Time taken for the analyte to pass through the column. | Standard N-acetyl-d-glucosamine showed peaks at average RT of 18.68 ± 0.05 min (methoxime derivative) and 18.77 ± 0.05 min (tetra-TMS derivative). | researchgate.net |

| Detection | Mass spectrometric method for selective detection. | Tandem MS (MS/MS) and Time-of-Flight MS (TOFMS) provide high selectivity and low limits of detection (in the lower femtomol range). | nih.govnih.govresearchgate.net |

| Quantification | Method to ensure accuracy in complex matrices. | Use of biologically derived ¹³C labeled internal standards is crucial to correct for matrix effects and derivatization inconsistencies. | nih.govnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds, including derivatives of this compound. youtube.comnih.govanalyticaltoxicology.com Its utility lies in its ability to quickly separate components of a mixture, providing a qualitative snapshot of the reaction's status or the sample's composition. youtube.comnih.gov

Reaction Monitoring During the synthesis of this compound derivatives, TLC is an invaluable tool for tracking the conversion of reactants to products. youtube.com By spotting the reaction mixture on a TLC plate at various time intervals alongside standards of the starting materials and the expected product, a researcher can visually monitor the disappearance of the reactant spot and the appearance of the product spot. youtube.com The relative intensity and position (Rf value) of the spots indicate the extent of the reaction. youtube.com For example, in an enzymatic synthesis of N-acetylglucosamine 1-phosphate, TLC was used to confirm the formation of the product by comparing the reaction mixture to authentic standards of the starting material (N-acetylglucosamine) and the product. researchgate.net This allows for the timely quenching of the reaction once the starting material is consumed, preventing the formation of by-products and maximizing yield.

Purity Assessment TLC is also a primary method for the preliminary assessment of the purity of a synthesized compound. nih.gov After purification, a sample of the this compound derivative is spotted on a TLC plate and developed in an appropriate solvent system. A single spot indicates a high degree of purity under those specific chromatographic conditions. Conversely, the presence of multiple spots suggests that impurities are present, necessitating further purification steps like column chromatography. analyticaltoxicology.com

The effectiveness of TLC analysis depends on the appropriate selection of the stationary phase (typically silica (B1680970) gel for polar compounds), the mobile phase (a solvent or mixture of solvents), and the visualization method. nih.gov Since carbohydrates are often not UV-active, visualization is commonly achieved by staining the plate with reagents that react with the sugar moieties. A common stain is p-anisaldehyde, which produces colored spots upon heating. researchgate.net The choice of the developing solvent is critical for achieving good separation between the compound of interest and any impurities or starting materials. A common solvent system for N-acetylglucosamine derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.net

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The adsorbent coated on the TLC plate. | Silica gel is commonly used for separating polar glycolipids and sugar derivatives. | nih.gov |

| Mobile Phase | The solvent system that moves up the plate. | A mixture of n-butanol:acetic acid:water in a 2:1:1 (v/v/v) ratio has been used for separating N-acetylglucosamine and its phosphorylated derivative. | researchgate.net |

| Application | Method of applying the sample to the plate. | Samples are dissolved in a suitable solvent (e.g., CHCl₃/MeOH) and applied using a micro-syringe. | nih.gov |

| Visualization | Method to detect the separated spots. | Staining with p-anisaldehyde sugar stain followed by heating. | researchgate.net |

| Analysis | Interpretation of the resulting chromatogram. | The Rf value (retention factor) of the product spot is compared to that of a known standard. The absence of a starting material spot indicates reaction completion. | youtube.com |

Future Directions and Interdisciplinary Research Perspectives

Development of Novel Synthetic Strategies for Complex Glycoconjugates Incorporating Benzyl (B1604629) N-acetylglucosamine Motifs

The synthesis of complex glycoconjugates remains a significant challenge in carbohydrate chemistry. Future efforts will likely concentrate on developing more efficient and stereoselective methods for incorporating Benzyl N-acetylglucosamine into larger glycan structures. Chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, are particularly promising. researchgate.netfrontiersin.orgrsc.org In these approaches, a core glycan structure containing this compound can be chemically synthesized and subsequently elaborated by a panel of glycosyltransferases to generate a library of complex N-glycans. rsc.orgnih.gov This method allows for the controlled and systematic synthesis of diverse glycan structures that would be difficult to access through purely chemical means. nih.gov

Advancements in glycosylation methods are also critical. For instance, the development of novel glycosyl donors derived from this compound could lead to improved yields and stereoselectivity in glycosylation reactions. nih.gov Researchers are exploring new protecting group strategies and activation methods to enhance the reactivity and selectivity of these donors. The anomeric center of this compound, for example, can be protected as a benzyl glycoside, which can be removed in later steps to allow for further derivatization or conjugation. nih.gov

Interactive Table: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Purely Chemical Synthesis | Stepwise assembly of monosaccharide building blocks using protecting groups and stereoselective glycosylation reactions. | High degree of control over the final structure. | Often lengthy, requires extensive protecting group manipulation, and can have low overall yields. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis of a core structure with enzymatic extension using glycosyltransferases. rsc.org | High regio- and stereoselectivity from enzymes, access to complex structures. nih.gov | Requires access to a toolbox of active and specific enzymes. |

| Enzymatic Synthesis | Complete synthesis using a series of glycosyltransferases and sugar nucleotide donors. | Mimics natural biosynthetic pathways, highly specific. | Limited by the availability and substrate specificity of enzymes. |

Exploration of this compound in Systems Glycobiology and Glycomics Research

Systems glycobiology and glycomics aim to understand the roles of glycans in complex biological systems. This compound and its analogs can serve as valuable tools in these fields, particularly in the context of metabolic labeling. nih.gov In this approach, cells are fed with a modified monosaccharide that is incorporated into cellular glycans. These modified glycans can then be detected and identified using bioorthogonal chemistry.

For example, a derivative of this compound functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, could be used to track the synthesis, trafficking, and localization of glycoproteins. nih.gov Once incorporated into cellular glycans, the bioorthogonal handle can be selectively reacted with a probe for visualization by fluorescence microscopy or for enrichment and identification by mass spectrometry. nih.govsemanticscholar.orgresearchgate.net This strategy allows for the study of dynamic changes in glycosylation in response to various stimuli or in different disease states.

The degree of acetylation of N-acetylglucosamine analogs has been shown to affect the extent of glycan labeling in cancer cells, highlighting the potential for fine-tuning these metabolic probes for specific applications. nih.gov Furthermore, metabolic cross-talk between different monosaccharide salvage pathways can be exploited; for instance, N-azidoacetylgalactosamine (GalNAz) can be metabolically converted to UDP-GlcNAz and incorporated into O-GlcNAc modified proteins. semanticscholar.orgresearchgate.net

Design and Application of Advanced Chemical Biology Tools Derived from this compound

The unique structure of this compound makes it an attractive scaffold for the design of advanced chemical biology tools to probe and manipulate glycosylation-related processes. nyu.eduucsb.edu One promising area is the development of activity-based probes (ABPs) for enzymes involved in glycan biosynthesis and degradation, such as glycosyltransferases and glycosidases. researchgate.netnih.govrsc.orguniversiteitleiden.nl

ABPs are designed to covalently bind to the active site of a target enzyme in an activity-dependent manner, allowing for the specific labeling and identification of active enzymes in a complex biological sample. researchgate.netnih.gov A this compound-based ABP could be designed with a reactive "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site. Such probes would be invaluable for studying the activity of specific glycosylation enzymes in health and disease. Inducible ABPs, which can be activated at a specific time and location, offer even greater control for studying dynamic enzymatic processes. acs.org

Interactive Table: Examples of Chemical Biology Tools

| Tool Type | Description | Potential Application with this compound |

|---|---|---|

| Metabolic Labeling Probes | Modified monosaccharides with bioorthogonal handles for tracking glycans. nih.gov | An azido- or alkynyl-derivatized this compound for visualizing and identifying newly synthesized glycoconjugates. |

| Activity-Based Probes (ABPs) | Probes that covalently modify the active site of a specific enzyme or enzyme family. researchgate.netnih.gov | A this compound scaffold with an electrophilic trap to label active glycosyltransferases or glycosidases. |

| Inhibitors | Molecules that bind to an enzyme's active site and block its activity. | Derivatives of this compound designed to specifically inhibit enzymes involved in glycan processing. |

Integration of Computational Chemistry and Molecular Modeling in Glycosylation Studies and Mechanistic Elucidation

Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding the complex processes of glycosylation. semanticscholar.orgresearchgate.net Molecular dynamics (MD) simulations can provide insights into how N-glycosylation affects protein structure, dynamics, and stability. semanticscholar.orgresearchgate.net By simulating proteins with and without their glycan modifications, researchers can predict the structural consequences of glycosylation at specific sites.

These computational approaches can also be used to elucidate the mechanisms of glycosyltransferases and glycosidases. nih.govnih.gov For example, docking studies can predict how this compound or its derivatives bind to the active site of an enzyme, providing a basis for the rational design of inhibitors or probes. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction itself, providing detailed information about the transition state and the roles of key active site residues. nih.gov The proposed SN1-like or SN2-like mechanisms of glycosyltransferases can be investigated using these computational methods. nih.govnih.gov

The integration of computational modeling with experimental data from synthetic chemistry and chemical biology will provide a more complete picture of the roles of this compound in biological systems and will accelerate the development of new tools and technologies based on this important compound.

Q & A

Q. What are the common synthetic routes for preparing benzyl-protected N-acetylglucosamine derivatives, and how do protecting groups influence reactivity?

Benzyl N-acetylglucosamine derivatives are synthesized via regioselective protection of hydroxyl groups. For example, benzyl groups are introduced using benzyl bromide or benzyl trichloroacetimidate under basic conditions. The oxazolidinone protecting group (spanning N-3 and O-3) enhances acceptor reactivity in glycosylation by reducing steric hindrance and preventing unwanted hydrogen bonding . Key steps include selective phosphorylation (e.g., dibenzyldiisopropyl phosphoramide) and hydrogenolysis for deprotection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) is essential for verifying benzyl group integration (e.g., aromatic protons at 7.2–7.7 ppm) and anomeric configuration. For example, H NMR can quantify the molar ratio of benzyl protons to acetyl groups (e.g., N-acetylglucosamine methyl signal at 2.04 ppm) . High-Performance Liquid Chromatography (HPLC) or LC-MS/MS validates purity and monitors reaction progress .

Q. What is the biological significance of this compound in studying O-GlcNAcylation?

Benzyl derivatives serve as stable analogs of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). These compounds help study O-GlcNAcylation’s role in gene regulation, diabetes, and cancer. Detection methods include metabolic labeling with azide-modified GlcNAc analogs followed by click chemistry .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency using this compound acceptors?

Reactivity is enhanced by using oxazolidinone-protected acceptors (e.g., 6-O-benzyl or silyl groups), which minimize steric hindrance. The β-anomeric configuration allows selective hydrolysis of the oxazolidinone with barium hydroxide via chelation, preserving the benzyl group. Kinetic studies comparing α- vs. β-anomers reveal 2–3× higher coupling yields in the β-series due to favorable stereoelectronic effects .

Q. What experimental challenges arise in benzyl group removal, and how can they be addressed?

Hydrogenolysis of benzyl groups under anhydrous conditions often fails due to incomplete cleavage . Workarounds include:

Q. How do contradictory data on this compound reactivity in glycosyltransferase assays arise, and how should they be resolved?

Discrepancies may stem from donor substrate competition (e.g., UDP-GlcNAc vs. benzyl derivatives) or enzyme specificity (e.g., OGT vs. glycosyltransferase V). To resolve:

Q. What metabolic engineering strategies enable microbial biosynthesis of this compound analogs?

Engineered Bacillus subtilis or Corynebacterium glutamicum strains can produce N-acetylglucosamine (GlcNAc) via modular pathway engineering. Key steps:

- Overexpression of glmS (glutamine-fructose-6-phosphate aminotransferase) and nagA (GlcNAc-6-phosphate deacetylase).

- Knockout of gamP (GlcNAc kinase) to prevent phosphorylation.

- Introduction of benzylation enzymes (e.g., engineered acyltransferases) for in vivo derivatization .

Methodological Considerations

Q. How can researchers distinguish between N-acetylglucosamine and its benzyl derivatives in complex mixtures?

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with MS detection to separate benzyl derivatives based on hydrophobicity .

- Enzymatic assays : Treat samples with hexosaminidase (specific for GlcNAc) and compare hydrolysis rates .

- Isotopic labeling : Incorporate N or C isotopes during synthesis for tracking via NMR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.